molecular formula C14H10N2O3 B1627631 2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione CAS No. 38939-64-9

2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B1627631
CAS RN: 38939-64-9
M. Wt: 254.24 g/mol
InChI Key: OKRVKSFMNWUJGJ-UHFFFAOYSA-N
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Patent
US05489680

Procedure details

Under anhydrous conditions (positive nitrogen pressure, presence of 3Å molecular sieves), a mixture of N-hydroxyphthalimide (15.0g, 0.091mole), 4-picolylchloride hydrochloride (15.0g, 0.091mole), and triethylamine (27.7g, 0.273 mol) in 125 ml of anhydrous acetonitrile was refluxed for 2 hours. After stirring overnight at ambient temperature, TLC showed that the starting materials were practically consumed. Ethyl acetate (500 ml) was added, mixture stirred for 15 min and filtered. The solvent was evaporated and the residue dissolved in 1L of EtOAc. The filtrate was washed with water (2×500 ml), brine (1×500 ml), dried (MgSO4), and evaporated to a smaller volume (100ml). The mixture was cooled down to -18° C., precipitate filtered and recrystallized from EtOAc/hexane to afford 13.2g (56.8%) of title product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
56.8%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].Cl.[N:14]1[CH:19]=[CH:18][C:17]([CH2:20]Cl)=[CH:16][CH:15]=1.C(N(CC)CC)C>C(#N)C>[N:14]1[CH:19]=[CH:18][C:17]([CH2:20][O:1][N:2]2[C:3](=[O:12])[C:4]3[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]2=[O:7])=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
15 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Name
Quantity
27.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were practically consumed
ADDITION
Type
ADDITION
Details
Ethyl acetate (500 ml) was added
STIRRING
Type
STIRRING
Details
mixture stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 1L of EtOAc
WASH
Type
WASH
Details
The filtrate was washed with water (2×500 ml), brine (1×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a smaller volume (100ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to -18° C.
FILTRATION
Type
FILTRATION
Details
precipitate filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=C(C=C1)CON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 56.8%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.